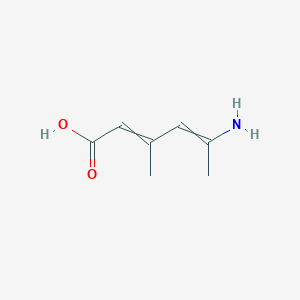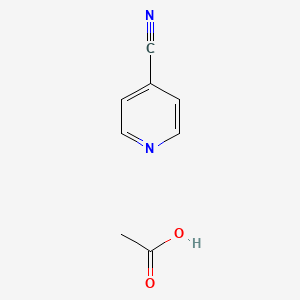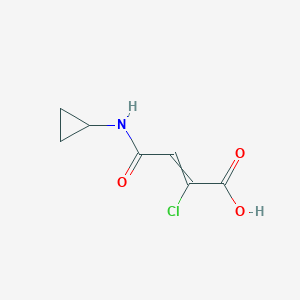
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a hexa-1,5-diene backbone with a tert-butyl group at the third position and a hydroxyl group at the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of phenylacetylene with tert-butylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,5-diene backbone can be reduced to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 3-tert-butyl-1-phenylhexane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 3-tert-Butyl-1-phenylhexa-1,5-dien-3-one
- 3-tert-Butyl-1-phenylhexane
Uniqueness
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hexa-1,5-diene backbone, and a tert-butyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
87995-43-5 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
3-tert-butyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C16H22O/c1-5-12-16(17,15(2,3)4)13-11-14-9-7-6-8-10-14/h5-11,13,17H,1,12H2,2-4H3 |
Clé InChI |
WLMWHTSPCKQICO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC=C)(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)



![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)


